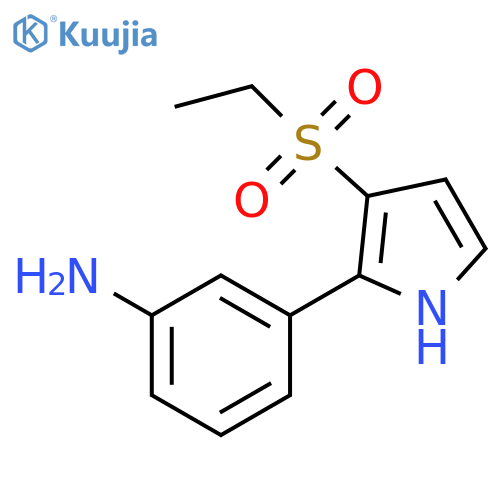Cas no 1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

1708445-62-8 structure
商品名:3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine
CAS番号:1708445-62-8
MF:C12H14N2O2S
メガワット:250.316761493683
CID:5152248
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine
- Benzenamine, 3-[3-(ethylsulfonyl)-1H-pyrrol-2-yl]-
-
- インチ: 1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3
- InChIKey: PXKVOIOGVBCCSA-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC(C2=C(S(CC)(=O)=O)C=CN2)=C1
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510115-1g |
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline |
1708445-62-8 | 97% | 1g |
$*** | 2023-03-30 |
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
